N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains sulfur and nitrogen atoms within its ring structures. Thiophene and pyrazole are the two key heterocyclic components of this compound, both of which are known for their significant roles in medicinal chemistry and material science .
Preparation Methods
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for such compounds may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles under specific conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including polymers and organic semiconductors
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical and biological properties
Pyrazole derivatives: These compounds share the pyrazole ring structure and may also exhibit similar activities
Other heterocyclic compounds: These compounds contain different heteroatoms or ring structures but may still have comparable applications and properties
The uniqueness of this compound lies in its specific combination of thiophene and pyrazole rings, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-14(12-3-8-20-10-12)15-4-6-17-5-1-13(16-17)11-2-7-19-9-11/h1-3,5,7-10H,4,6H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFJHYHPWONGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=CSC=C2)CCNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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